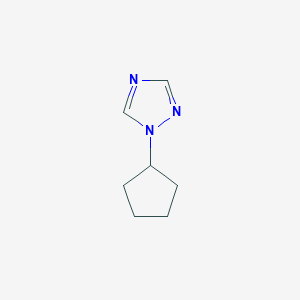

1-cyclopentyl-1H-1,2,4-triazole

描述

属性

IUPAC Name |

1-cyclopentyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-4-7(3-1)10-6-8-5-9-10/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCNEMZVMBEANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Optimization and Yield Analysis

Reaction parameters were rigorously optimized (Table 1):

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent System | Acetic Acid | Maximizes cyclization rate |

| Temperature | Reflux (110–120°C) | Ensures complete ring opening |

| Acid Concentration | 10% HCl (v/v) | Balances protonation and hydrolysis |

| Hydrazide Equiv. | 1.2 | Prevents side reactions |

Under these conditions, compound 2.12 (1-cyclopentyl variant) was isolated in 96.3% yield, with LC-MS confirming molecular ion peaks at m/z = 263 [M+1].

Grignard Reagent-Mediated Functionalization

Patent Methodology for Carboxylic Acid Derivatives

A patented route focuses on synthesizing 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, adaptable to 1,2,4-triazoles via modified intermediates. The process begins with 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole (II ), treated with isopropylmagnesium chloride in THF at −20°C. Sequential quenching with methanol, carbon dioxide insertion, and esterification with methyl iodide yields the target compound (61% yield after crystallization).

Critical Reaction Steps

-

Grignard Addition : Isopropylmagnesium chloride selectively displaces bromine at the 5-position, forming a triazole-magnesium complex.

-

Carbonation : CO₂ gas introduced at −10°C carboxylates the intermediate, stabilized by lithium chloride.

-

Esterification : Methyl iodide in THF/DMF methylates the carboxylic acid, facilitating purification via pH-dependent extraction.

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal X-ray analysis of 2.1 (cyclopropyl analog) revealed non-planarity between the triazole and phenyl rings (torsion angle = 16.0°). Intramolecular hydrogen bonding (N4–H…N2′, 2.02 Å) and steric hindrance from the cyclopentyl group dictate this conformation, which is critical for biological interactions.

NMR Spectral Data

1H NMR spectra of 1-cyclopentyl derivatives exhibit characteristic signals:

-

NH₂ protons : Broad singlets at δ 6.33 ppm.

-

Cyclopentyl protons : Multiplet at δ 2.19–1.51 ppm.

-

Aromatic protons : Doublets at δ 6.72 (H-6) and 6.96 ppm (H-5).

Comparative Analysis of Synthetic Routes

| Criterion | One-Pot Synthesis | Grignard Method |

|---|---|---|

| Yield | 96.3% | 61% |

| Regioselectivity | 1,2,4-Triazole | 1,2,3-Triazole |

| Functionalization | Limited | Carboxylic acid/ester |

| Purification Steps | 1 | 3 |

| Scalability | High | Moderate |

The one-pot method is superior for 1,2,4-triazoles, while the Grignard approach offers functional flexibility despite lower efficiency.

化学反应分析

Alkylation and Functionalization Reactions

The cyclopentyl substituent at the N1 position enables selective functionalization at other ring positions. A key method involves direct alkylation using sodium hydride (NaH) in dimethylformamide (DMF) to introduce substituents at the 3- and 5-positions of the triazole ring.

Example reaction pathway :

text1-cyclopentyl-1H-1,2,4-triazole + R-X (alkyl/aryl halide) → NaH/DMF → 3- or 5-substituted derivatives

Key features :

-

High regioselectivity for 3- and 5-positions due to electronic effects of the cyclopentyl group.

Lithiation and Electrophilic Quenching

The compound undergoes lithiation at the 5-position when treated with butyllithium in ether solvents, enabling subsequent reactions with electrophiles:

Mechanism :

-

Deprotonation at C5 by butyllithium

-

Reaction with electrophiles (e.g., CO₂, alkyl halides)

Representative data :

| Electrophile | Product | Yield (%) |

|---|---|---|

| CO₂ | 5-carboxy derivative | 78 |

| CH₃I | 5-methyl derivative | 85 |

This method facilitates the synthesis of polysubstituted triazoles for pharmaceutical applications .

Cross-Coupling Reactions

The brominated derivative 3,5-dibromo-1-cyclopentyl-1H-1,2,4-triazole participates in:

-

Suzuki-Miyaura coupling with aryl boronic acids

-

Ullmann coupling for C–N bond formation

Optimized conditions :

| Reaction Type | Catalyst System | Temperature | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80°C | 72–89 |

| Ullmann | CuI, 1,10-phenanthroline | 100°C | 68–82 |

These reactions expand access to π-conjugated triazole derivatives for material science applications .

Cycloaddition and Heterocycle Formation

The triazole core participates in 1,3-dipolar cycloaddition with alkynes or nitriles under copper catalysis to form fused heterocyclic systems:

Example :

textThis compound + HC≡C-R → Cu(I) catalyst → triazolo[1,5-a]pyridine derivatives

科学研究应用

Medicinal Applications

1-Cyclopentyl-1H-1,2,4-triazole exhibits significant pharmacological properties, making it a candidate for drug development. The following are key therapeutic applications:

1. Antifungal Activity

- Triazoles, including 1-cyclopentyl derivatives, have shown efficacy against various fungal pathogens. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives possess potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

2. Antibacterial Properties

- Recent research indicates that this compound derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

3. Anticancer Potential

- The compound has been investigated for its anticancer properties. For example, certain derivatives have been shown to inhibit specific kinases involved in cancer progression. One study highlighted a derivative with an IC50 value of 0.24 nM against the c-Met kinase, demonstrating promising potential for cancer therapy .

4. Other Biological Activities

- Beyond antifungal and antibacterial effects, this compound has been studied for anticonvulsant and anti-inflammatory activities. Compounds within this class have shown neuroprotective effects and potential as analgesics .

Agricultural Applications

Triazoles are also utilized in agriculture as fungicides and herbicides. The following points summarize their agricultural relevance:

1. Fungicidal Action

- Triazole fungicides are widely used to control fungal diseases in crops. The mechanism involves inhibiting the biosynthesis of ergosterol in fungal cell membranes . This action is critical for preventing crop losses due to fungal infections.

2. Plant Growth Regulation

- Some triazole derivatives have been found to act as growth regulators in plants by modulating hormonal pathways. This application can enhance crop yield and resilience against environmental stressors .

Materials Science Applications

The structural versatility of triazoles allows their incorporation into various materials:

1. Supramolecular Chemistry

- Triazoles are used in supramolecular assemblies due to their ability to form hydrogen bonds and coordinate with metals. This property is exploited in creating novel materials with specific functionalities .

2. Polymer Chemistry

- Triazole-containing polymers are being developed for use in coatings and adhesives due to their thermal stability and mechanical properties .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Pathogen/Target | MIC/IC50 Value |

|---|---|---|

| Antifungal | Candida albicans | Varies (specifics needed) |

| Antibacterial | MRSA | 0.25 µg/mL |

| Anticancer | c-Met kinase | 0.24 nM |

| Anticonvulsant | Various CNS targets | Varies (specifics needed) |

Table 2: Agricultural Applications of Triazoles

| Application Type | Description |

|---|---|

| Fungicide | Controls fungal diseases |

| Growth Regulator | Enhances crop yield |

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives demonstrated that certain compounds exhibited superior antifungal activity compared to traditional agents like fluconazole. The results indicated a higher potency against resistant strains of fungi, highlighting the potential for developing new antifungal therapies .

Case Study 2: Antibacterial Hybrid Compounds

Research on hybrid compounds combining triazoles with existing antibiotics revealed enhanced antibacterial activity against MRSA strains. These hybrids were found to outperform standard treatments in both planktonic and biofilm states .

作用机制

The mechanism by which 1-cyclopentyl-1H-1,2,4-triazole exerts its effects involves its interaction with various molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, leading to its antimicrobial and anticancer properties . The compound’s ability to form hydrogen bonds with different targets enhances its pharmacokinetic and pharmacodynamic properties .

相似化合物的比较

Comparison with Similar 1H-1,2,4-Triazole Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of 1H-1,2,4-triazole derivatives are heavily influenced by substituent groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Lipophilicity : Penconazole’s dichlorophenylpentyl chain enhances membrane permeability, making it effective against fungal pathogens .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in Penconazole) improve stability and target affinity, while electron-donating groups (e.g., methyl) modulate reactivity .

Physicochemical Properties

- Crystallography: The dichlorophenylpentyl derivative (Penconazole) crystallizes in a monoclinic system (space group C2/c) with distinct π-π stacking interactions, contributing to its stability . In contrast, this compound’s alicyclic structure likely adopts a less planar conformation, reducing crystalline packing efficiency .

- Solubility : Methyl-substituted triazoles exhibit higher aqueous solubility due to reduced hydrophobicity, whereas Penconazole’s aromatic Cl groups favor organic solvents .

生物活性

1-Cyclopentyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the pharmacological potential of this compound, including its synthesis, biological activities, and case studies that highlight its therapeutic applications.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds characterized by a ring structure containing three nitrogen atoms. The 1,2,4-triazole variant has garnered significant interest due to its wide range of biological activities, including:

- Antibacterial

- Antiviral

- Antifungal

- Anticancer

- Anticonvulsant

These activities stem from the triazole moiety's ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate hydrazones or amidrazones with various carbonyl compounds. The process can be summarized as follows:

- Reagents : Cyclopentyl hydrazine and carbonyl compounds (e.g., ketones).

- Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

- Conditions : The reaction is usually conducted under reflux conditions in an organic solvent.

The resulting product can be purified through recrystallization or chromatography .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens:

- Bacteria : Effective against both Gram-positive and Gram-negative strains.

- Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus.

The mechanism of action often involves the inhibition of ergosterol biosynthesis in fungal cells, which is critical for maintaining cell membrane integrity .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance:

- In vitro Studies : Compounds have shown cytotoxic effects on various cancer cell lines such as K562 (chronic myeloid leukemia) and A375 (melanoma).

- In vivo Models : Efficacy demonstrated in xenograft models indicates potential for further development as a therapeutic agent against tumors .

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 3b | A375 | 10.5 |

| 11g | K562 | 13.6 |

| 6g | CCRF-SB | 391 |

Anti-inflammatory Activity

Research has also identified anti-inflammatory properties associated with this compound derivatives. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

- Mechanism : Inhibition of COX enzymes has been noted, providing a basis for their use in treating inflammatory conditions .

Case Study 1: Anticancer Efficacy in Melanoma

A study involving a derivative of this compound demonstrated significant tumor reduction in melanoma-bearing mice. The compound was administered intraperitoneally at varying doses over several weeks. Results showed a dose-dependent decrease in tumor size compared to control groups .

Case Study 2: Antifungal Activity Against Resistant Strains

In another investigation focusing on antifungal properties, a series of triazole derivatives were tested against fluconazole-resistant strains of Candida albicans. The results indicated that certain modifications to the triazole ring enhanced antifungal potency significantly .

常见问题

Q. How is 1-cyclopentyl-1H-1,2,4-triazole synthesized, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves alkylation of 3-nitro-1,2,4-triazole with bromocyclopentane under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography is recommended. Purity validation employs:

- Spectrophotometry : UV-Vis absorption at λmax ~260–280 nm for nitro-triazole derivatives to confirm absence of unreacted precursors .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to verify ≥99% purity .

- Spectroscopic characterization : <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR for structural confirmation (e.g., C-N stretching at ~1,450 cm<sup>−1</sup> and cyclopentyl C-H bending at ~1,380 cm<sup>−1</sup>) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation of aerosols.

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at <25°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in biological systems?

Methodological Answer:

- Substituent Variation : Introduce functional groups (e.g., halogens, alkyl chains) at the triazole N1 or cyclopentyl positions to assess bioactivity changes. For example, bromine substitution at C3/C5 enhances antimicrobial activity .

- Computational Modeling : Use DFT (B3LYP/6-311G+(d,p)) to calculate electron density maps and predict reactive sites .

- In Vitro Assays : Pair SAR data with enzyme inhibition assays (e.g., CYP450 isoforms) to correlate structural modifications with metabolic stability .

Q. How can contradictions in spectral data for triazole derivatives be resolved during characterization?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR peaks with HSQC/HMBC to assign ambiguous signals (e.g., distinguishing cyclopentyl protons from triazole ring protons) .

- Reference Standards : Compare retention times in HPLC with authenticated standards .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H11N3 requires m/z = 138.1028) .

Q. What experimental strategies optimize in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Isotopic Labeling : Synthesize <sup>14</sup>C-labeled analogs to track metabolic pathways via radio-HPLC .

- Dose Escalation : Conduct tiered dosing in rodent models (e.g., 10–100 mg/kg) with plasma sampling at t = 0.5, 1, 2, 4, 8, 24 h to calculate AUC and half-life .

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, brain) .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the M06-2X/cc-pVTZ level to identify electrophilic/nucleophilic regions (e.g., Fukui indices for cyclopentyl vs. triazole sites) .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with WDR5-MYC complexes) using AMBER force fields to assess binding affinity .

- Solvent Effects : Apply COSMO-RS models to predict solubility in polar/nonpolar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。